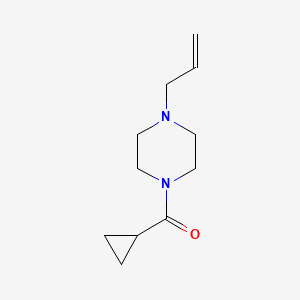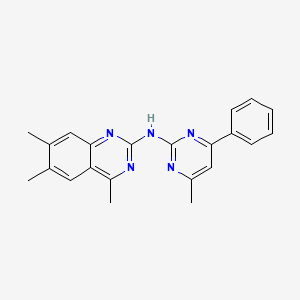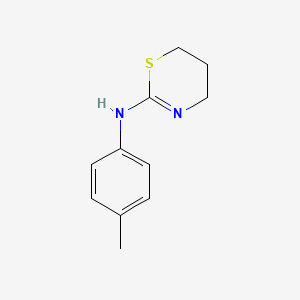![molecular formula C14H18ClNO2 B5305729 1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5305729.png)
1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine, also known as JNJ-5207852, is a compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine is not fully understood. However, it has been proposed that this compound exerts its effects by modulating the activity of various receptors and channels. It has been found to act as a CB2 receptor agonist, which may contribute to its anti-inflammatory and analgesic effects. Additionally, it has been shown to inhibit the activity of TRPV1 channels, which are involved in pain perception and inflammation. Moreover, this compound has been found to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and cell survival.
Biochemical and Physiological Effects:
1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been found to reduce anxiety-like behavior in animal models of anxiety. Moreover, it has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine in lab experiments include its well-characterized synthesis method, its known mechanism of action, and its potential therapeutic applications. However, there are also some limitations associated with this compound. For example, its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. Additionally, its effects may vary depending on the animal model and experimental conditions used.
Orientations Futures
There are several future directions related to the research on 1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine. One potential direction is to investigate its potential use in the treatment of chronic pain and other neurological disorders. Another direction is to explore its potential as a therapeutic agent for inflammatory bowel disease and other inflammatory conditions. Additionally, further research is needed to better understand its mechanism of action and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine involves the reaction of 4-chlorophenol with butyryl chloride to form 4-chlorobutyrophenone. This intermediate is then reacted with pyrrolidine in the presence of a base to yield the final product. The synthesis of this compound has been reported in several research articles, and various modifications have been made to improve the yield and purity of the product.
Applications De Recherche Scientifique
1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit activity against various targets such as the cannabinoid receptor CB2, the transient receptor potential vanilloid 1 (TRPV1) channel, and the sigma-1 receptor. This compound has been investigated for its potential use in the treatment of pain, inflammation, anxiety, and other neurological disorders.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-2-13(14(17)16-9-3-4-10-16)18-12-7-5-11(15)6-8-12/h5-8,13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUSRIIIVLIJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(pyrrolidin-1-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5305654.png)


![5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5305700.png)

![(2S*,4S*,5R*)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5305705.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305710.png)

![N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide](/img/structure/B5305730.png)

![2-(octylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5305741.png)
![methyl 4-{5-[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5305745.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305756.png)
![2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5305761.png)